molecular formula C15H15ClO4 B11998613 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate

Cat. No.: B11998613
M. Wt: 294.73 g/mol
InChI Key: STCAYGQYMILHLG-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is a coumarin derivative characterized by a 2H-chromen-2-one backbone with substituents at positions 3 (propyl), 4 (methyl), 6 (chlorine), and 7 (acetate). Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C15H15ClO4

Molecular Weight

294.73 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl) acetate

InChI

InChI=1S/C15H15ClO4/c1-4-5-10-8(2)11-6-12(16)14(19-9(3)17)7-13(11)20-15(10)18/h6-7H,4-5H2,1-3H3

InChI Key

STCAYGQYMILHLG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C)Cl)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium azide or other nucleophiles.

Major Products

The major products formed from these reactions include quinones, chroman-2-one derivatives, and substituted chromen-2-one compounds .

Scientific Research Applications

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with oxidoreductase enzymes and other cellular proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with four structurally related analogs (Table 1), followed by a discussion of key differences.

Table 1: Structural and Molecular Comparison of Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Evidence ID
6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate (Target) C₁₅H₁₅ClO₄* 294.73* 3-propyl, 4-methyl, 6-Cl, 7-OAc Acetate ester, chloro, alkyl chains -
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate C₁₂H₉ClO₄ 252.65 4-methyl, 6-Cl, 7-OAc Acetate ester, chloro
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate C₁₇H₁₉ClO₅ 338.78 3-propyl, 4-methyl, 6-Cl, 7-O-(CH₂COOEt) Ethoxy acetate, chloro, alkyl chains
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate C₁₃H₁₁ClO₅ 294.68 4-CH₂COOMe, 6-Cl, 7-OH Methyl ester, hydroxyl, chloro
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid C₁₃H₁₁ClO₅ 294.68 4-ethyl, 6-Cl, 7-O-CH₂COOH Carboxylic acid, chloro

*Inferred values based on structural analysis.

Key Differences and Implications:

Substituent at Position 3 :

  • The target compound and the ethyloxy acetate derivative both feature a 3-propyl group , which increases lipophilicity compared to analogs lacking this substituent (e.g., the compound in ). This property may enhance membrane permeability and bioavailability.

Functional Group at Position 7: The acetate ester in the target compound and contrasts with the ethoxy acetate in , the hydroxyl group in , and the carboxylic acid in . The carboxylic acid in may enable salt formation for enhanced solubility in basic environments.

Substituent at Position 4 :

  • The target compound and have a methyl group at position 4, while features an ethyl group . The ethyl group in slightly increases lipophilicity compared to methyl, which could influence binding affinity in hydrophobic biological targets.

Molecular Weight Trends :

  • The ethoxy acetate derivative has the highest molecular weight (338.78 g/mol) due to its extended side chain. The target compound’s inferred weight (294.73 g/mol) places it between simpler analogs (e.g., at 252.65 g/mol) and bulkier derivatives, suggesting a balance between size and functionality.

Biological Activity

6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate, a member of the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique chromenone structure that contributes to its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several functional groups that enhance its biological activity:

Feature Description
Chloro Group Enhances reactivity and biological interactions
Methyl Group Modulates lipophilicity and solubility
Ester Functionality Increases chemical reactivity and potential for further derivatization

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound's chromenone structure allows it to scavenge free radicals, mitigating oxidative stress associated with various diseases .
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory diseases .
  • Antitumor Potential : Studies have indicated that coumarin derivatives, including this compound, can induce apoptosis in cancer cells and exhibit multidrug resistance-reverting activity .

Research Findings

Several studies have focused on the biological effects of this compound:

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on human colon cancer cells, demonstrating significant growth inhibition and apoptosis induction .
  • Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease .

In Vitro Studies

In vitro assays have revealed that this compound can effectively inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β) .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Biological Activity Unique Properties
Methyl [(6-chloro-4-methyl-2-oxo -2H-chromen -7 -yl)oxy]acetateAntioxidant, anti-inflammatoryDifferent substitution pattern enhances solubility
Ethyl [(6-chloro -4-methyl -2 -oxo -2H-chromen -7 -yl)oxy]acetateAntitumor activityVariation in lipophilicity affects bioavailability

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